1,3-Di-(2-pyrenyl)propane
Overview
Description
1,3-Di-(2-pyrenyl)propane is an organic compound with the chemical formula C₃₅H₂₄. It is characterized by the presence of two pyrene groups attached to a propane backbone. This compound is known for its strong fluorescence properties, making it useful in various scientific research applications, particularly as a fluorescent probe .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-(2-pyrenyl)propane typically involves the reaction of pyrene with a suitable propylating agent. One common method is the Friedel-Crafts alkylation of pyrene with 1,3-dibromopropane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Di-(2-pyrenyl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrene derivatives.
Reduction: Reduction reactions can modify the pyrene groups, potentially altering the fluorescence properties.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrenequinones, while substitution reactions can produce various pyrene derivatives with different functional groups .
Scientific Research Applications
1,3-Di-(2-pyrenyl)propane is widely used in scientific research due to its strong fluorescence properties. Some key applications include:
Fluorescent Probes: Used to study the fluidity of bacterial membrane lipids through intramolecular excimerization.
Biological Studies: Employed in the analysis of cell membranes and other biological structures.
Material Science: Utilized in the development of luminescent materials and sensors.
Mechanism of Action
The primary mechanism of action of 1,3-Di-(2-pyrenyl)propane involves its ability to form excimers, which are excited-state dimers that exhibit unique fluorescence properties. This excimer formation is used to monitor the fluidity and dynamics of lipid membranes. The compound’s fluorescence lifetime distributions are temperature-dependent, providing valuable information about the molecular environment .
Comparison with Similar Compounds
Similar Compounds
1,3-Di-(1-pyrenyl)propane: Similar structure but with pyrene groups attached at different positions.
1,6-Di-(1-pyrenyl)hexane: Longer alkyl chain connecting the pyrene groups.
1,8-Di-(1-pyrenyl)octane: Even longer alkyl chain, affecting the compound’s properties.
Uniqueness
1,3-Di-(2-pyrenyl)propane is unique due to its specific attachment of pyrene groups at the 2-position, which influences its fluorescence properties and makes it particularly useful for studying membrane fluidity and dynamics .
Properties
IUPAC Name |
2-(3-pyren-2-ylpropyl)pyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H24/c1(4-22-18-28-14-10-24-6-2-7-25-11-15-29(19-22)34(28)32(24)25)5-23-20-30-16-12-26-8-3-9-27-13-17-31(21-23)35(30)33(26)27/h2-3,6-21H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBVSYFFOLHMHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)CCCC5=CC6=C7C(=C5)C=CC8=C7C(=CC=C8)C=C6)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00913984 | |
Record name | 2,2'-(Propane-1,3-diyl)dipyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00913984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97325-55-8 | |
Record name | 1,3-Di-(2-pyrenyl)propane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097325558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-(Propane-1,3-diyl)dipyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00913984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of observing a double-exponential decay in the fluorescence of 1,3-di-(2-pyrenyl)propane?
A1: The observation of a double-exponential decay in the fluorescence of this compound suggests a complex excited-state behavior. This phenomenon indicates that the excimer formation, which is the association of an excited-state molecule with a ground-state molecule, doesn't occur through a single kinetic pathway. Instead, the double-exponential decay implies at least two distinct conformations of the molecule in the excited state, each with its own rate of excimer formation. [] This insight is valuable for understanding the dynamics of intramolecular interactions and how conformational changes influence excited-state processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.